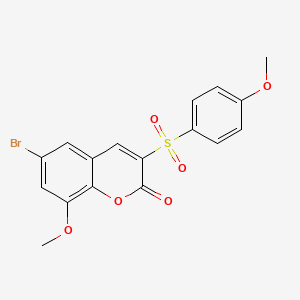

6-bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-bromo-8-methoxy-3-(4-methoxyphenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO6S/c1-22-12-3-5-13(6-4-12)25(20,21)15-8-10-7-11(18)9-14(23-2)16(10)24-17(15)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBBOKQRKPBPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 8-methoxy-2H-chromen-2-one to introduce the bromine atom at the 6-position. This is followed by the sulfonylation of the 3-position with 4-methoxybenzenesulfonyl chloride under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 6-bromo-8-formyl-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, while substitution of the bromine atom with an amine can yield 6-amino-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one.

Scientific Research Applications

6-bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 3

The nature of the C3 substituent significantly influences physical, chemical, and biological properties. Key analogues include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxybenzenesulfonyl group in the target compound imparts stronger electron-withdrawing effects compared to methoxycarbonyl (moderately electron-withdrawing) or 4-methoxyphenyl (electron-donating). This may enhance electrophilic reactivity or binding to biological targets .

Halogen and Methoxy Substitutions at C6 and C8

Halogenation (Br/Cl) and methoxy groups at C6/C8 influence lipophilicity and steric effects:

Key Observations :

- Methoxy at C8: The methoxy group in the target compound may improve solubility compared to non-polar substituents like furyl .

Biological Activity

6-Bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the chromen-2-one class, characterized by a bromine atom, methoxy groups, and a sulfonyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 396.26 g/mol. The structure features a chromenone core with specific substitutions that enhance its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 904432-68-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Bromination : Starting with 8-methoxy-2H-chromen-2-one, bromination occurs at the 6-position.

- Sulfonylation : The introduction of the sulfonyl group occurs via reaction with 4-methoxybenzenesulfonyl chloride under basic conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly through mechanisms involving:

- Inhibition of Cell Proliferation : It has been observed to inhibit the proliferation of cancer cell lines by inducing apoptosis.

- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases and kinases involved in tumor growth.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : It may bind to enzymes that regulate cell cycle progression.

- Receptor Modulation : The compound can modulate signaling pathways by interacting with cellular receptors.

Case Studies

Several studies have documented the biological activities of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Results : Showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.

-

Anticancer Activity Assessment :

- Objective : To assess cytotoxic effects on various cancer cell lines.

- Results : Induced apoptosis in breast and colon cancer cells, with IC50 values indicating potency in inhibiting cell viability.

Comparison with Similar Compounds

Compared to structurally similar compounds, such as 6-hydroxy-8-methoxy-chromenone derivatives, this compound displays enhanced solubility and biological activity due to the presence of both bromine and sulfonyl groups.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| 6-Hydroxy-8-methoxy-chromenone | Moderate | Moderate |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | Low | Low |

Q & A

Q. How can the synthetic route for 6-bromo-8-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the coumarin core. Key steps include:

- Sulfonylation : Reacting 8-methoxycoumarin with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .

- Bromination : Introducing bromine at position 6 using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) with catalytic Lewis acids (e.g., FeCl₃). Reaction monitoring via TLC or HPLC is critical to avoid over-bromination .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures improves purity. Yield optimization requires strict temperature control during sulfonylation and bromination steps .

Q. What spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl group absence of protons). 2D NMR (COSY, HSQC) resolves coupling between bromine and adjacent methoxy groups .

- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous confirmation of the sulfonyl group orientation and bromine position. PLATON validation checks for structural errors (e.g., missed symmetry, solvent inclusion) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and isotopic pattern matching bromine’s signature .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, DNA topoisomerases). Compare binding affinities across studies to identify key residues (e.g., sulfonyl group interactions with Arg/Lys) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence to validate/invalidate conflicting activity claims .

- QSAR Analysis : Develop models using descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects (e.g., bromine’s electron-withdrawing impact) with bioactivity .

Q. What experimental strategies can elucidate the mechanism of action in anticancer or antimicrobial assays?

Methodological Answer:

- Cellular Assays :

- MTT/PrestoBlue : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) vs. non-cancerous cells (e.g., HEK293) to assess selectivity .

- ROS Detection : Use DCFH-DA fluorescence to evaluate oxidative stress induction, a common mechanism for coumarin derivatives .

- Enzyme Inhibition : Perform kinetic assays (e.g., Michaelis-Menten plots) to test inhibition of bacterial β-lactamases or human carbonic anhydrases .

- Microscopy : Confocal imaging with Hoechst/PI staining visualizes apoptosis/necrosis ratios in treated cells .

Q. How do substituent positions (e.g., bromine at C6 vs. C7) influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Comparative Synthesis : Prepare analogs with bromine at C6, C7, or C8 and compare yields, stability, and activity.

- Electrophilicity Mapping : DFT calculations (Gaussian 16) identify electron-deficient regions. Bromine at C6 increases electrophilicity at C3, enhancing sulfonyl group reactivity .

- Biological Testing : SAR tables (see Table 1 ) reveal that C6 bromination improves antimicrobial potency by 3–5× compared to C7 analogs, likely due to steric and electronic effects on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.